molecular formula C8H6ClN3O2 B13055302 2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid

2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid

Cat. No.: B13055302
M. Wt: 211.60 g/mol
InChI Key: ZTKWAZDXPUZZEL-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound 2-(5-chloro-2H-benzo[d]triazol-2-yl)acetic acid belongs to the benzotriazole family, characterized by a fused benzene ring and a triazole moiety. Its systematic IUPAC name is 2-[(5-chloro-1H-1,2,3-benzotriazol-1-yl)]acetic acid , reflecting the substitution pattern of the chlorine atom at position 5 of the benzotriazole ring and the acetic acid group attached to the nitrogen at position 1. The CAS Registry Number 53030-42-5 uniquely identifies this compound in chemical databases.

Structural Features :

  • Molecular Formula : $$ \text{C}8\text{H}6\text{ClN}3\text{O}2 $$
  • Molecular Weight : 211.61 g/mol
  • SMILES Representation : $$ \text{O=C(O)CN1N=NC2=C1C=CC(Cl)=C2} $$
  • InChIKey : $$ \text{XILFGRBBNJBMAB-UHFFFAOYSA-N} $$

The benzotriazole core consists of a benzene ring fused with a 1,2,3-triazole ring. The chlorine substituent at position 5 enhances electron-withdrawing effects, while the acetic acid group at position 1 introduces carboxylic acid functionality, enabling hydrogen bonding and solubility in polar solvents.

Property Value Source
CAS Number 53030-42-5
Molecular Formula $$ \text{C}8\text{H}6\text{ClN}3\text{O}2 $$
Molecular Weight 211.61 g/mol
SMILES O=C(O)CN1N=NC2=C1C=CC(Cl)=C2

Historical Development and Discovery Timeline

The synthesis of benzotriazole derivatives dates to the mid-20th century, with early methods involving diazotization and cyclization of o-phenylenediamine derivatives. The specific compound 2-(5-chloro-2H-benzotriazol-2-yl)acetic acid emerged as part of efforts to functionalize benzotriazoles with polar groups for applications in coordination chemistry and materials science.

A pivotal advancement was the development of high-pressure, one-step synthesis methods using o-phenylenediamine and nitrating agents. For example, a 2015 patent described the reaction of o-phenylenediamine with sodium nitrite under pressurized conditions (3.0–4.0 MPa) at 240–260°C to yield benzotriazole derivatives. While this method targeted unsubstituted benzotriazole, analogous approaches with chlorinated precursors likely facilitated the introduction of the 5-chloro substituent in the target compound.

The compound’s discovery timeline remains partially obscured in public literature, but its inclusion in CAS databases and patents suggests active research in the late 20th and early 21st centuries. Modifications to traditional benzotriazole synthesis, such as acidification and purification steps, enabled the isolation of acetic acid-functionalized variants.

Significance in Heterocyclic Compound Research

Benzotriazoles are renowned for their versatility as corrosion inhibitors , UV stabilizers , and ligands in coordination chemistry . The introduction of a chloro group and acetic acid moiety in 2-(5-chloro-2H-benzotriazol-2-yl)acetic acid expands its utility:

  • Coordination Chemistry : The acetic acid group acts as a chelating agent, enabling the compound to bind metal ions such as copper and zinc, which is critical for designing anticorrosion coatings.
  • Pharmaceutical Intermediates : Chlorinated benzotriazoles serve as precursors in synthesizing bioactive molecules, though this compound’s specific role remains exploratory.
  • Materials Science : Derivatives like bumetrizole (CAS 3896-11-5), a UV absorber, highlight the potential of chlorinated benzotriazoles in polymer stabilization.
Compound Key Feature Application Source
Bumetrizole 5-Chloro substitution UV Stabilization
2-(2H-Benzotriazol-2-yl)acetonitrile Nitrile functional group Organic synthesis
Target Compound Acetic acid group Metal chelation

The structural modularity of benzotriazoles allows researchers to tailor physicochemical properties by varying substituents. For instance, replacing the acetonitrile group in 2-(2H-benzotriazol-2-yl)acetonitrile (CAS 118521-81-6) with acetic acid enhances hydrophilicity, making the compound suitable for aqueous-phase reactions.

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

2-(5-chlorobenzotriazol-2-yl)acetic acid

InChI

InChI=1S/C8H6ClN3O2/c9-5-1-2-6-7(3-5)11-12(10-6)4-8(13)14/h1-3H,4H2,(H,13,14)

InChI Key

ZTKWAZDXPUZZEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN(N=C2C=C1Cl)CC(=O)O

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Coupling and Subsequent Functionalization

A robust method for synthesizing benzotriazole derivatives involves palladium-catalyzed coupling reactions starting from halogenated benzenes and 1,2,3-triazoles, followed by functional group transformations to introduce the acetic acid moiety.

Stepwise procedure:

  • Coupling of Halobenzene with 1,2,3-Triazole:

    • Halobenzene (e.g., 5-chloro-substituted halobenzene) reacts with 1,2,3-triazole in an organic solvent.
    • Palladium catalyst is employed to facilitate the C-N bond formation.
    • Reaction conditions: 80-120 °C, inert atmosphere, stirring for 10-24 hours.
    • Product: Intermediate compound with the benzotriazole ring formed (Compound I).
  • Halogenation and Further Functionalization:

    • Compound I undergoes reaction with halogenating agents and acid additives in the presence of palladium catalyst.
    • Conditions: 80-120 °C, inert gas protection, 10-24 hours.
    • Product: Halogenated benzotriazole derivative (Compound II).
  • Introduction of Cyano Group and Hydrolysis to Acetic Acid:

    • Compound II is reacted with cyanide salts in organic solvents.
    • Conditions: 110-130 °C, 10-12 hours.
    • The cyanide group is converted to the acetic acid moiety via hydrolysis under basic conditions.
    • pH adjustment to 4-5, extraction, drying, and purification by silica gel chromatography yield the target acetic acid derivative.

Advantages:

  • Mild reaction conditions.
  • High product purity with no isomer formation.
  • Good yields suitable for industrial production.
Step Reagents/Conditions Temperature (°C) Time (h) Product Notes
1 Halobenzene, 1,2,3-triazole, Pd catalyst, organic solvent 80-120 10-24 Compound I Formation of benzotriazole ring
2 Compound I, halogenating agent, acid additive, Pd catalyst 80-120 10-24 Compound II Halogenation at position 5
3 Compound II, cyanide salt, organic solvent 110-130 10-12 Crude product Introduction of cyano group
4 Hydrolysis, pH adjustment, extraction, silica gel chromatography Ambient - 2-(5-Chloro-benzotriazol-2-yl)acetic acid Purification and isolation

Adapted from patent CN105294583A, 2015

Organocatalytic Cycloaddition and Aromatic Azide Strategies

Recent advances in triazole chemistry have introduced organocatalytic cycloaddition methods to construct substituted benzotriazoles efficiently.

  • Aromatic azides and β-carbonyl compounds (or enamines derived from them) undergo regioselective 1,3-dipolar cycloaddition to form triazole intermediates.
  • Subsequent elimination steps yield the benzotriazole core with high regioselectivity and yields.
  • These methods tolerate a broad range of functional groups and provide access to 1,2,3-triazoles with various substitutions, including halogenated derivatives.

While specific examples of 2-(5-chloro-benzotriazol-2-yl)acetic acid synthesis via this route are limited, the methodology offers a potential alternative to palladium-catalyzed methods, especially for complex or sensitive substrates.

Key features:

  • Mild reaction conditions (e.g., 40-80 °C).
  • Use of diethylamine and DBU as catalysts.
  • Good regioselectivity and functional group tolerance.

Reference: Lirias PhD thesis on triazole synthesis, 2019

Cyclization of Hydrazone Derivatives (Related Benzotriazole Analogues)

Though primarily applied to triazolobenzodiazepine derivatives, cyclization of acetyl hydrazone intermediates under acidic catalysis provides insights into ring closure strategies relevant to benzotriazole synthesis.

  • Acetyl hydrazone derivatives are cyclized in toluene at reflux (~110 °C) using p-toluene sulfonic acid as a catalyst.
  • Reaction time: 10-12 hours.
  • The process yields triazole-fused heterocycles with high purity (99.5-99.9%) and good yields (75-80%).
  • Purification involves cooling, filtration, and solvent slurry.

This method demonstrates the efficiency of acid-catalyzed cyclization in constructing triazole rings, which could be adapted for benzotriazole-acetic acid derivatives.

Reference: US Patent US20090093629A1, 2008

Comparative Analysis of Preparation Methods

Method Key Features Advantages Limitations
Palladium-catalyzed coupling + cyanide hydrolysis Stepwise synthesis with Pd catalyst; halogenation; cyanide introduction High purity, no isomers, industrially scalable Use of Pd catalysts and cyanides requires careful handling
Organocatalytic cycloaddition Mild conditions; broad functional group tolerance; regioselective Avoids metal catalysts; versatile Longer reaction times; limited direct examples for target compound
Acid-catalyzed cyclization of hydrazones Efficient ring closure; high purity and yield Simple reagents; high yield Mainly demonstrated for benzodiazepine analogs; adaptation needed

Purification and Characterization

  • Purification is typically achieved by silica gel column chromatography or recrystallization.
  • pH adjustment during hydrolysis and extraction steps is critical to isolate the acid form.
  • Characterization techniques include melting point determination, IR spectroscopy (notably carbonyl and triazole bands), and chromatographic purity analysis.

The preparation of 2-(5-Chloro-2H-benzo[D]triazol-2-yl)acetic acid is effectively achieved via palladium-catalyzed coupling of halogenated benzenes with 1,2,3-triazole, followed by halogenation, cyanide introduction, and hydrolysis to install the acetic acid group. This method offers high purity, good yields, and industrial applicability. Alternative organocatalytic cycloaddition methods provide promising routes with milder conditions but require further adaptation for this specific compound. Acid-catalyzed cyclization of hydrazone intermediates demonstrates efficient ring formation strategies relevant to triazole synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions may produce various substituted benzotriazole derivatives .

Comparison with Similar Compounds

a) Heterocyclic Core Variations

  • Benzotriazole vs. Indazole : The target compound’s benzotriazole core (three adjacent nitrogen atoms) offers stronger electron-deficient character compared to indazole (two nitrogen atoms), enhancing UV absorption and corrosion inhibition . Indazole derivatives, however, are more prevalent in medicinal chemistry due to their bioactivity in kinase inhibition .
  • Tetrazole vs. Benzotriazole : Tetrazole (four nitrogen atoms) in acts as a carboxylic acid bioisostere, improving metabolic stability in drug design. This contrasts with benzotriazole’s role in material science .

b) Substituent Effects

  • Chlorine Position : Chlorine at position 5 (common in benzotriazole/indazole analogs) optimizes steric and electronic effects for target binding or stability. Substitution at other positions (e.g., 3-chlorophenyl in ) may alter biological activity .
  • Acetic Acid vs. Methoxy Linkers : The acetic acid group in the target compound enables hydrogen bonding and salt formation, whereas methoxy-linked analogs (e.g., ) may reduce solubility but enhance lipophilicity .

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